
APD597
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ADP-597 implica la formación de un anillo de piperidina que contiene un grupo ácido carboxílico. La ruta sintética detallada y las condiciones de reacción no están fácilmente disponibles en el dominio público.
Métodos de producción industrial
Los métodos de producción industrial para ADP-597 no están explícitamente documentados. Típicamente, la producción de tales compuestos implica procesos de síntesis orgánica de múltiples pasos, incluida la preparación de intermedios, la purificación y la formación del producto final bajo condiciones controladas.
Análisis De Reacciones Químicas
Tipos de reacciones
ADP-597 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir ADP-597 en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de ADP-597.
Aplicaciones Científicas De Investigación
APD597 is a GPR119 agonist intended for the treatment of type 2 diabetes . It has good solubility and reduced drug-drug interaction potential .
GPR119 Target and Mechanism of Action
The G protein-coupled receptor 119 (GPR119) is a crucial target in glucose homeostasis, making it an emerging target for treating type 2 diabetes mellitus . this compound binds to the extracellular cavity of the GPR119 ligand binding pocket through the hexamethylsulfonyl group, forming a hydrogen bond interaction with E261 7.35, and is surrounded by Q65 2.64, F7 1.35, L61 2.60, and E261 7.35, R262 7.36 and S156 ECL2 .
When the polar amino acid R262 7.36 was mutated to alanine, the agonist’s activation effect was completely abolished . Moreover, when E261 7.35 was mutated to alanine, the half effective concentration (EC 50) value decreased sixfold, accompanied by nearly a 50% reduction in cAMP accumulation .
Clinical and Preclinical Studies
Phase 1 Program
this compound was evaluated for safety, tolerability, pharmacokinetics, and pharmacodynamics in a Phase 1 program . The program included single and multi-ascending studies in healthy volunteers and subjects with type 2 diabetes . this compound was well-tolerated and showed dose-proportional pharmacokinetics with a half-life of six to seven hours in solution and approximately 13 hours in suspension in healthy volunteers .
Effects on Incretin and Glucose
The Phase 1 program provided evidence for incretin stimulation (GLP-1, GIP, and PYY) and reductions in post-meal glucose increases with this compound treatment in both overweight and obese non-diabetic volunteers and in subjects with type 2 diabetes . Reductions in post-meal glucose increases were greater with this compound in combination with sitagliptin, a DPP-4 inhibitor, compared to sitagliptin alone .
Potential as an Antidiabetic Agent
In humans, single-dose oral administration of JNJ-38431055 (APD-597) increased postmeal plasma glucagon-like peptide 1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY) concentrations but did not significantly decrease glucose excursion or increase insulin secretion . However, in a graded glucose infusion study, JNJ-38431055 was shown to induce a higher insulin secretion rate (ISR) relative to placebo at elevated plasma glucose levels, suggesting its potential as an antidiabetes agent .
Mecanismo De Acción
ADP-597 ejerce sus efectos al actuar como un agonista del receptor acoplado a proteínas G 119 (GPR119). Este receptor participa en la regulación de la homeostasis de la glucosa y la secreción de insulina. Tras la activación por ADP-597, GPR119 estimula la liberación de hormonas incretinas, que a su vez mejoran la secreción de insulina y mejoran el control de la glucosa en sangre .
Comparación Con Compuestos Similares
Compuestos similares
Ticlopidina: Un agente antiplaquetario que inhibe el receptor P2Y12.
Clopidogrel: Otro agente antiplaquetario con un mecanismo de acción similar a la ticlopidina.
Prasugrel: Una tienopiridina de tercera generación que también inhibe el receptor P2Y12.
Unicidad de ADP-597
ADP-597 es único en su acción específica como agonista del receptor GPR119, que es distinto de los agentes antiplaquetarios mencionados anteriormente. Su principal aplicación en el tratamiento de la diabetes mellitus tipo 2 lo diferencia de otros compuestos que se dirigen a diferentes receptores y vías.
Actividad Biológica
APD597 is a synthetic small molecule that acts as an agonist for the G protein-coupled receptor (GPCR) GPR119, which is implicated in glucose homeostasis and is a promising target for the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its favorable pharmacological profile, including good solubility and a unique mechanism of action that promotes insulin secretion and incretin release.
This compound activates GPR119, leading to the stimulation of insulin secretion from pancreatic beta cells and enhancing the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play critical roles in glucose metabolism by promoting insulin secretion in response to meals. The activation mechanism involves several key interactions at the molecular level:
- Binding Site : this compound interacts with the extracellular cavity of GPR119, forming hydrogen bonds with specific amino acids such as E261 and R262. These interactions are crucial for receptor activation and downstream signaling .
- Conformational Changes : The binding of this compound induces significant conformational changes in GPR119, transitioning it from an inactive to an active state. This transition is essential for coupling with downstream G proteins (Gαs), leading to increased cyclic AMP (cAMP) levels, which mediate various physiological responses .
Pharmacological Profile
The pharmacological characteristics of this compound have been extensively studied, revealing its potential advantages over other compounds:
- Solubility : Compared to its analogue APD668, this compound exhibits superior solubility, which enhances its bioavailability and therapeutic efficacy .
- Efficacy : In functional assays, this compound has demonstrated a potent ability to activate GPR119, with an effective concentration (EC50) significantly lower than many endogenous agonists. For example, studies have shown that this compound activates GPR119 at concentrations as low as 3.28 nM .
Comparative Efficacy
A comparative analysis with other compounds reveals the relative potency of this compound:
Compound | EC50 (nM) | Max Activity (%) |
---|---|---|
This compound | 3.28 | 100 |
HBK001 | 30 | 73.6 |
Linagliptin | N/A | No significant increase |
This table illustrates that this compound not only activates GPR119 more effectively than HBK001 but also surpasses the activity of traditional DPP-4 inhibitors like linagliptin in promoting insulin secretion under specific conditions .
Study on Insulin Secretion
A pivotal study investigated the effects of this compound on insulin secretion in isolated pancreatic islets from ICR mice. The findings indicated that:
- At a glucose concentration of 16.7 mM, this compound significantly enhanced insulin secretion compared to controls.
- The compound's efficacy was comparable to that of other known GPR119 agonists, reinforcing its potential therapeutic role in managing T2DM .
Structural Analysis
Recent structural studies utilizing cryo-electron microscopy have elucidated the binding interactions between this compound and GPR119:
- Binding Characteristics : The hexamethylsulfonyl group of this compound engages in critical interactions within the receptor's ligand-binding pocket, underscoring its importance for receptor activation.
- Mutagenesis Studies : Mutations in key residues such as E261 and R262 resulted in diminished receptor activity, confirming their roles in mediating the effects of this compound .
Propiedades
IUPAC Name |
propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCHTSXOPUOII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237885 | |
Record name | ADP-597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897732-93-3 | |
Record name | ADP-597 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897732933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ADP-597 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ADP-597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADP-597 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345354O7AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.